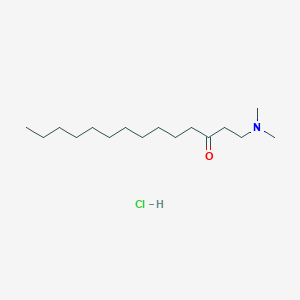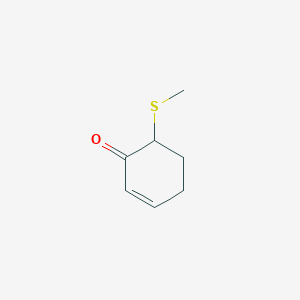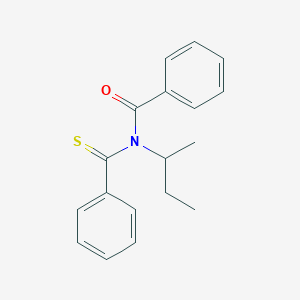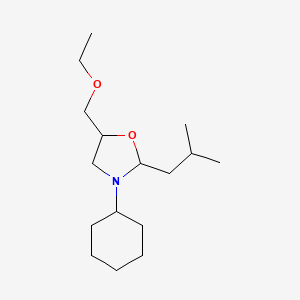
1-(Dimethylamino)tetradecan-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)tetradecan-3-one;hydrochloride is a chemical compound with a molecular formula of C16H33NO·HCl. It is a derivative of tetradecanone, where a dimethylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)tetradecan-3-one;hydrochloride typically involves the reaction of tetradecanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)tetradecan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)tetradecan-3-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)tetradecan-3-one;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity.
Tetradecanone: The parent compound without the dimethylamino group.
1-(Dimethylamino)-3-tetradecanol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(Dimethylamino)tetradecan-3-one;hydrochloride is unique due to its specific structure, which combines the properties of both dimethylamine and tetradecanone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
88552-92-5 |
|---|---|
Molekularformel |
C16H34ClNO |
Molekulargewicht |
291.9 g/mol |
IUPAC-Name |
1-(dimethylamino)tetradecan-3-one;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17(2)3;/h4-15H2,1-3H3;1H |
InChI-Schlüssel |
ARQILZPSSWYGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)


![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)


![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)



![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
